1-(Benzo[d]isoxazol-3-yl)ethanone
Overview
Description
1-(Benzo[d]isoxazol-3-yl)ethanone is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Benzo[d]isoxazol-3-yl)ethanone can be synthesized through various methods. One common approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method includes the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . These reactions typically occur under mild conditions and can be catalyzed by gold or platinum complexes.
Industrial Production Methods
Industrial production of this compound often involves the use of polymer-bound intermediates. For example, polymer-bound 3-hydroxybenzamide can be synthesized using EDC·HCl as the coupling agent in the presence of dry dimethylformamide at room temperature . This intermediate can then be further processed to yield the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d]isoxazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include hydroximinoyl chlorides, iodinated terminal alkynes, and various catalysts such as gold and platinum complexes . Reaction conditions are typically mild, often occurring at room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydroximinoyl chlorides and iodinated terminal alkynes can yield iodoisoxazoles .
Scientific Research Applications
1-(Benzo[d]isoxazol-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in various industrial processes, including the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 1-(Benzo[d]isoxazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to exert protective effects against seizures by interacting with certain receptors in the brain . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-(Benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione: This compound has similar structural features and is also studied for its potential therapeutic applications.
Iodoisoxazoles: These compounds are synthesized using similar methods and have comparable chemical properties.
Uniqueness
1-(Benzo[d]isoxazol-3-yl)ethanone is unique due to its specific structural arrangement and the potential for diverse chemical reactions
Properties
IUPAC Name |
1-(1,2-benzoxazol-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-6(11)9-7-4-2-3-5-8(7)12-10-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYBQMWNAJFPNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NOC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507516 | |
Record name | 1-(1,2-Benzoxazol-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75290-76-5 | |
Record name | 1-(1,2-Benzoxazol-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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